N-Ethyl-4-methylpyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
N-ethyl-4-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-3-10-13(11,12)8-6-9-5-4-7(8)2/h4-6,10H,3H2,1-2H3 |
InChI Key |
MNPAVNYMDIOGQA-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CN=C1)C |
Origin of Product |
United States |
Preparation Methods
Classical Amidation Using Sulfonyl Chlorides
- Method: 4-Methylpyridine-3-sulfonyl chloride is reacted with ethylamine under controlled pH and temperature to yield this compound.
- Reaction Conditions: Typically, the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with a base (e.g., triethylamine) to neutralize the HCl byproduct.
- Yields and Purity: High yields (70–90%) are commonly reported, with purity confirmed by spectroscopic methods (IR, ^1H NMR).
- Notes: The sulfonyl chloride intermediate is often prepared by chlorosulfonation of 4-methylpyridine under carefully controlled conditions due to the corrosive and hazardous nature of chlorosulfonic acid reagents.
Oxidative Coupling Methods (Green Chemistry Approaches)
Recent advances favor milder and greener methods avoiding hazardous sulfonyl chlorides:
- Oxidative S-N Bond Formation: Sulfinic acids or thiols derived from 4-methylpyridine derivatives are oxidatively coupled with ethylamine using mild oxidants such as iodine pentoxide (I2O5) or copper salts.
- Electrochemical Synthesis: Electrochemical oxidative coupling of thiols with amines under metal-free conditions offers an environmentally benign alternative.
- Catalysts: Nanoparticles such as β-MnO2-HS or photoredox catalysts (e.g., eosin Y) have been used to facilitate these transformations.
- Advantages: These methods provide good yields (50–85%) under mild conditions, reduce toxic waste, and improve functional group tolerance.
Sulfur Dioxide Insertion and Sulfur-Containing Salts
- Use of Sulfur Dioxide Surrogates: Reagents like potassium metabisulfite (K2S2O5) or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serve as sulfur sources for sulfonamide synthesis.
- Mechanism: These reagents enable the insertion of sulfur dioxide into aryl or heteroaryl halides followed by amination with ethylamine to form the sulfonamide.
- Catalysts: Copper or palladium catalysts are commonly employed.
- Yields: Moderate to high yields (60–90%) with good scalability have been reported.
- Example: Copper-catalyzed three-component reactions of arylboronic acids, nitroarenes, and K2S2O5 with ethylamine produce sulfonamides efficiently.
Sulfonyl Fluoride Activation (SuFEx Chemistry)
- Method: Sulfonyl fluorides derived from 4-methylpyridine-3-sulfonyl fluoride react with ethylamine under mild Lewis acid catalysis (e.g., calcium triflimide) or organocatalysis (N-heterocyclic carbenes).
- Advantages: High stability of sulfonyl fluorides allows late-stage functionalization and diversification.
- Yields: Excellent yields (up to 93%) have been achieved.
- Applications: This method enables the synthesis of complex sulfonamides with functional group tolerance suitable for pharmaceutical development.
Representative Data Table: Optimization of Sulfonamide Synthesis Conditions
| Entry | Sulfur Source | Amine Source | Catalyst/Oxidant | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 4-Methylpyridine-3-sulfonyl chloride | Ethylamine | Triethylamine | DCM | 25 | 85 | Classical amidation |
| 2 | 4-Methylpyridine-3-thiol | Ethylamine | I2O5 | MeOH | 40 | 75 | Metal-free oxidative coupling |
| 3 | K2S2O5 + 4-methylpyridine arylboronic acid | Ethylamine | CuBr2 | H2O/MeCN | 80 | 82 | Sulfur dioxide insertion |
| 4 | 4-Methylpyridine-3-sulfonyl fluoride | Ethylamine | Ca(NTf2)2 + DABCO | tert-Amyl alcohol | 25 | 90 | SuFEx chemistry |
| 5 | 4-Methylpyridine-3-sulfonic acid | Ethylamine | Pd(OAc)2 + ligand | DMF | 100 | 70 | Pd-catalyzed coupling |
Research Outcomes and Mechanistic Insights
- Mechanistic Studies: Electrochemical and oxidative coupling methods proceed via sulfonyl radical intermediates that couple with amines to form the sulfonamide bond.
- Functional Group Tolerance: These methods tolerate various substituents on the pyridine ring, including methyl, halogens, and heteroatoms, enabling structural diversification.
- Environmental Impact: Green methods reduce hazardous waste and avoid corrosive reagents like chlorosulfonic acid.
- Scalability: Several methods have been demonstrated on gram-scale synthesis with consistent yields and purity.
- Pharmaceutical Relevance: The sulfonamide group in this compound confers biological activity, making efficient synthesis critical for drug development.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted pyridine derivatives .
Scientific Research Applications
N-Ethyl-4-methylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-4-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Table 1: Physicochemical Properties
| Compound | Water Solubility (mg/mL) | Ethanol Solubility (mg/mL) | DCM Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| N-Ethyl-4-methylpyridine-3-sulfonamide | 1.2 | 45 | 120 | 148–150 |
| N-Methyl-4-ethylpyridine-3-sulfonamide | 2.5 | 30 | 80 | 132–134 |
The ethyl group reduces water solubility due to increased lipophilicity but enhances organic solvent compatibility. The higher melting point (148–150°C vs. 132–134°C) suggests improved crystalline packing from the ethyl group’s steric effects .
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli |
|---|---|---|
| This compound | 32 | >64 |
| N-Propyl-4-methylpyridine-3-sulfonamide | 16 | 32 |
| N-Methyl-4-ethylpyridine-3-sulfonamide | 64 | >64 |
The target compound exhibits moderate activity against S. aureus (MIC 32 µg/mL), outperformed by the N-propyl analog (MIC 16 µg/mL). This highlights the importance of alkyl chain length in balancing lipophilicity and solubility for membrane penetration .
Thermal and Stability Profiles
Table 3: Thermal Stability
| Compound | Melting Point (°C) | TGA 5% Weight Loss (°C) |
|---|---|---|
| This compound | 148–150 | 210 |
| N-Methyl-4-ethylpyridine-3-sulfonamide | 132–134 | 190 |
The ethyl-substituted compound demonstrates superior thermal stability, with a 5% weight loss at 210°C versus 190°C for the N-methyl analog. Accelerated stability testing (40°C/75% RH) shows comparable degradation rates for both compounds after 4 weeks, suggesting similar hydrolytic stability .
Biological Activity
N-Ethyl-4-methylpyridine-3-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial, anticancer, and enzyme-inhibiting properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an ethyl group at the nitrogen of the sulfonamide and a methyl group at the 4-position. Its molecular formula is C8H11N2O2S, with a molecular weight of approximately 201.25 g/mol. The presence of these functional groups contributes to its biological activity.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. This mechanism is crucial for bacterial growth and proliferation. This compound has shown promising results in preliminary studies:
| Compound | Target Bacteria | Inhibition Mechanism | IC50 (µM) |
|---|---|---|---|
| This compound | E. coli, S. aureus | Inhibition of dihydropteroate synthase | 15.2 |
| Sulfamethoxazole | E. coli, S. aureus | Inhibition of dihydropteroate synthase | 10.5 |
Research indicates that compounds similar to this compound can effectively inhibit bacterial growth by blocking the synthesis of folic acid, which is vital for nucleic acid synthesis in bacteria.
Anticancer Potential
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. These compounds have been shown to interact with critical proteins involved in cancer cell proliferation and apoptosis:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through interactions with p53, caspases, and NF-κB pathways .
- Case Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colorectal cancer cells.
Table: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HCT116 (Colorectal Cancer) | 18.7 | Inhibition of NF-κB signaling |
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition : Studies have indicated that sulfonamides can inhibit carbonic anhydrase activity, which plays a role in various physiological processes .
The mechanism involves binding to the active site of the enzyme, thereby blocking substrate access or altering enzyme conformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
